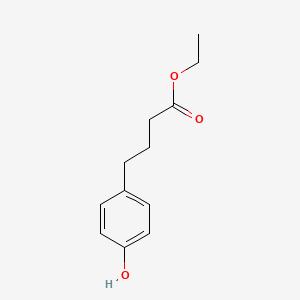

Ethyl 4-(4-hydroxyphenyl)butanoate

Descripción general

Descripción

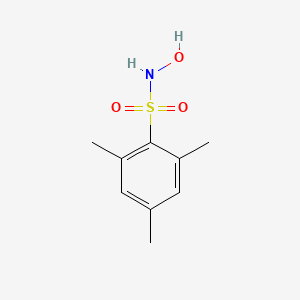

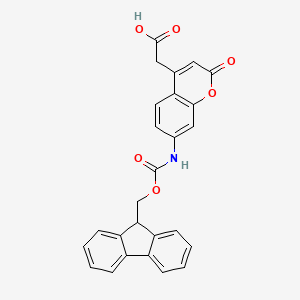

Ethyl 4-(4-hydroxyphenyl)butanoate is a chemical compound with the molecular formula C12H16O3 . It has an average mass of 208.254 Da and a monoisotopic mass of 208.109940 Da . This compound is also known by its IUPAC name, Ethyl 4-(4-hydroxyphenyl)butanoate .

Molecular Structure Analysis

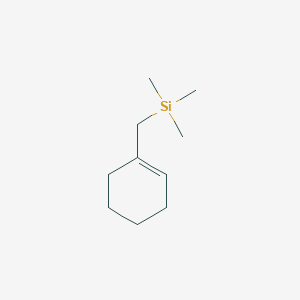

The molecular structure of Ethyl 4-(4-hydroxyphenyl)butanoate consists of a benzene ring attached to a butanoate ester group with an ethyl group . The compound has a total of 32 bonds, including 16 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), 1 hydroxyl group, 1 aromatic hydroxyl, and 1 secondary alcohol .Chemical Reactions Analysis

Esters, such as Ethyl 4-(4-hydroxyphenyl)butanoate, typically undergo reactions where the alkoxy (OR′) group is replaced by another group. One such reaction is hydrolysis, which is the splitting of the ester with water . The hydrolysis of esters can be catalyzed by either an acid or a base .Physical And Chemical Properties Analysis

Ethyl 4-(4-hydroxyphenyl)butanoate has a density of 1.1±0.1 g/cm3 . Its boiling point is 335.5±25.0 °C at 760 mmHg . The flash point is 140.1±15.9 °C .Aplicaciones Científicas De Investigación

Medicine: Flavoring Agent in Pharmaceuticals

Ethyl 4-(4-hydroxyphenyl)butanoate: is used as a flavoring agent in the pharmaceutical industry. It helps in masking the unpleasant taste of active pharmaceutical ingredients, making medications more palatable, especially for pediatric and geriatric patients . This compound is part of the organoleptic compliance class, which enhances the flavor and color of medicines.

Cosmetic Industry: Fragrance Component

This compound finds applications in the cosmetic industry as a fragrance component due to its aromatic properties. It contributes to the pleasant scent profiles of various cosmetic products, enhancing consumer appeal and product experience .

Food Industry: Flavor Enhancer

Ethyl 4-(4-hydroxyphenyl)butanoate: is also relevant in the food industry as a flavor enhancer. Esters are known for their role in providing distinct flavors and aromas to food products. They are responsible for the characteristic fragrances of fruits and are used to replicate these natural flavors in processed foods .

Environmental Applications: Green Chemistry

The environmental applications of Ethyl 4-(4-hydroxyphenyl)butanoate include its potential use in green chemistry practices. As a compound that can be derived from natural sources, it may be used in the synthesis of biodegradable materials, reducing environmental impact.

Material Science: Polymer Synthesis

In material science, Ethyl 4-(4-hydroxyphenyl)butanoate could play a role in the synthesis of novel polymers. Its chemical structure may impart specific properties to polymers, such as flexibility, durability, or biodegradability, making it valuable for research in sustainable materials .

Propiedades

IUPAC Name |

ethyl 4-(4-hydroxyphenyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-2-15-12(14)5-3-4-10-6-8-11(13)9-7-10/h6-9,13H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URBBRTFGJCAELL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80462642 | |

| Record name | Ethyl 4-(4-hydroxyphenyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80462642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(4-hydroxyphenyl)butanoate | |

CAS RN |

62889-58-1 | |

| Record name | Ethyl 4-(4-hydroxyphenyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80462642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1589656.png)